(2E,2'E)-1,1'-piperazine-1,4-diylbis[3-(4-methylphenyl)prop-2-en-1-one]
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Overview
Description
(E)-3-(4-METHYLPHENYL)-1-{4-[(E)-3-(4-METHYLPHENYL)-2-PROPENOYL]PIPERAZINO}-2-PROPEN-1-ONE is a complex organic compound characterized by its unique structure, which includes a piperazine ring and multiple phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-METHYLPHENYL)-1-{4-[(E)-3-(4-METHYLPHENYL)-2-PROPENOYL]PIPERAZINO}-2-PROPEN-1-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-methylbenzaldehyde with piperazine, followed by further reactions to introduce the propenone groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is essential for monitoring the synthesis process and verifying the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-METHYLPHENYL)-1-{4-[(E)-3-(4-METHYLPHENYL)-2-PROPENOYL]PIPERAZINO}-2-PROPEN-1-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are introduced.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(E)-3-(4-METHYLPHENYL)-1-{4-[(E)-3-(4-METHYLPHENYL)-2-PROPENOYL]PIPERAZINO}-2-PROPEN-1-ONE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (E)-3-(4-METHYLPHENYL)-1-{4-[(E)-3-(4-METHYLPHENYL)-2-PROPENOYL]PIPERAZINO}-2-PROPEN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine derivatives and phenyl-substituted propenones. Examples include:
Dichloroaniline: An aniline derivative with chlorine substitutions, used in the production of dyes and herbicides.
Schiff Base Conjugated-Palladium Complexes:
Uniqueness
(E)-3-(4-METHYLPHENYL)-1-{4-[(E)-3-(4-METHYLPHENYL)-2-PROPENOYL]PIPERAZINO}-2-PROPEN-1-ONE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of phenyl groups and piperazine ring makes it a versatile compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C24H26N2O2 |
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Molecular Weight |
374.5 g/mol |
IUPAC Name |
(E)-3-(4-methylphenyl)-1-[4-[(E)-3-(4-methylphenyl)prop-2-enoyl]piperazin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C24H26N2O2/c1-19-3-7-21(8-4-19)11-13-23(27)25-15-17-26(18-16-25)24(28)14-12-22-9-5-20(2)6-10-22/h3-14H,15-18H2,1-2H3/b13-11+,14-12+ |
InChI Key |
RMUAJVCGJDQETR-PHEQNACWSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)N2CCN(CC2)C(=O)/C=C/C3=CC=C(C=C3)C |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)N2CCN(CC2)C(=O)C=CC3=CC=C(C=C3)C |
Origin of Product |
United States |
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